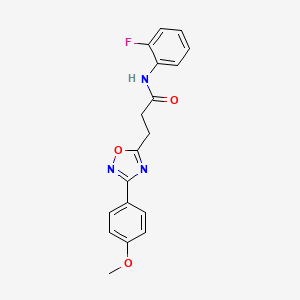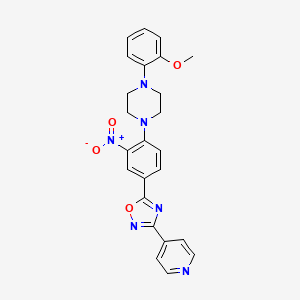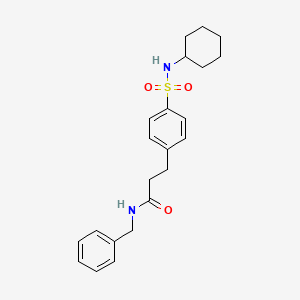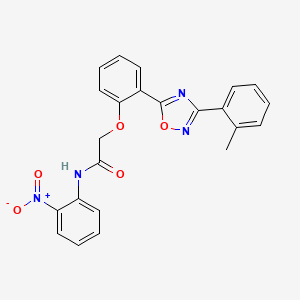
N-(2-fluorophenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as FPOP, is a chemical compound that has been widely used in scientific research. It is a potent photoactivatable crosslinker that can be used to study protein-protein interactions, protein-ligand interactions, and protein-nucleic acid interactions.
作用機序
N-(2-fluorophenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide works by crosslinking proteins through the formation of covalent bonds between amino acid residues. Upon exposure to light, N-(2-fluorophenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide undergoes a photochemical reaction that generates a highly reactive species called a nitrene. The nitrene then reacts with nearby amino acid residues to form covalent bonds. The crosslinked protein can then be analyzed by mass spectrometry to identify the amino acid residues that are involved in the interaction.
Biochemical and physiological effects:
N-(2-fluorophenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have minimal biochemical and physiological effects on cells and tissues. It has been used in a wide range of cell types and organisms without any observable toxicity or adverse effects.
実験室実験の利点と制限
One of the main advantages of N-(2-fluorophenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is its ability to crosslink proteins in their native state, which allows for the study of protein interactions in their natural environment. N-(2-fluorophenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide also has a high degree of selectivity, which allows for the specific crosslinking of target proteins. However, N-(2-fluorophenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has some limitations for lab experiments. It requires exposure to light for crosslinking to occur, which limits its use in certain experimental conditions. N-(2-fluorophenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide also has a relatively short half-life, which limits the time window for crosslinking to occur.
将来の方向性
There are several future directions for the use of N-(2-fluorophenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide in scientific research. One area of interest is the development of new photoactivatable crosslinkers that have improved properties, such as longer half-lives and increased selectivity. Another area of interest is the application of N-(2-fluorophenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide to the study of protein complexes and networks, which can provide insights into the regulation of cellular processes. Finally, N-(2-fluorophenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide can be used in combination with other techniques, such as cryo-electron microscopy and X-ray crystallography, to obtain high-resolution structural information on protein complexes.
合成法
The synthesis of N-(2-fluorophenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide involves a series of chemical reactions. The first step is the synthesis of 2-fluorobenzaldehyde from 2-fluorotoluene. This is followed by the synthesis of 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid from 4-methoxybenzohydrazide. The final step is the coupling of 2-fluorobenzaldehyde and 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid to form N-(2-fluorophenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide. The overall yield of the synthesis is around 30%.
科学的研究の応用
N-(2-fluorophenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been widely used in scientific research as a crosslinker. It can be used to study protein-protein interactions, protein-ligand interactions, and protein-nucleic acid interactions. One of the main advantages of N-(2-fluorophenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is its ability to crosslink proteins in their native state, which allows for the study of protein interactions in their natural environment. N-(2-fluorophenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been used to study the interactions of a wide range of proteins, including enzymes, receptors, and transporters.
特性
IUPAC Name |
N-(2-fluorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c1-24-13-8-6-12(7-9-13)18-21-17(25-22-18)11-10-16(23)20-15-5-3-2-4-14(15)19/h2-9H,10-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHVKJHGGPFBEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7711092.png)

![5-(2-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)pyridin-3-yl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B7711099.png)









![5-oxo-3-phenyl-N-[3-(trifluoromethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711188.png)
